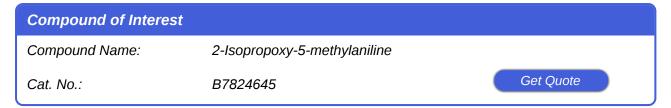


Technical Guide: 13C NMR Spectroscopy of 2-Isopropoxy-5-methylaniline

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed technical overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of **2-isopropoxy-5-methylaniline**. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on established chemical shift theory and data from analogous compounds. It includes a comprehensive experimental protocol for acquiring such data and visual aids to correlate the molecular structure with its spectral features.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of **2-isopropoxy-5-methylaniline** is predicted to exhibit nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the three substituents on the benzene ring: the strongly electron-donating amino (-NH₂) group, the electron-donating isopropoxy (-OCH(CH₃)₂) group, and the weakly electron-donating methyl (-CH₃) group.

The resonance effect of the amino group and the isopropoxy group increases electron density at the ortho and para positions, causing a significant upfield shift (lower ppm values) for the corresponding carbon atoms.[1] The methyl group provides a smaller shielding effect. The chemical shifts for the aromatic carbons are predicted by considering the additive effects of these substituents on a benzene ring (base value: 128.5 ppm).

Table 1: Predicted 13C NMR Chemical Shifts for 2-Isopropoxy-5-methylaniline



Carbon Atom	Assignment	Predicted Chemical Shift (δ, ppm)	Justification
C1	C-NH2	136.5	Ipso-carbon attached to the amino group, shifted upfield by the adjacent oxygen but downfield relative to other ring carbons due to the direct nitrogen attachment.
C2	C-O-iPr	145.0	Ipso-carbon attached to the electronegative oxygen of the isopropoxy group, resulting in a significant downfield shift.
C3	Ar-CH	115.8	Aromatic CH ortho to the isopropoxy group and meta to the amino group, shielded by both.
C4	Ar-CH	114.2	Aromatic CH para to the isopropoxy group and ortho to the amino group, experiencing strong shielding from both electron-donating groups.



C5	C-CH₃	129.5	Ipso-carbon attached to the methyl group. Its shift is influenced by the ortho isopropoxy and meta amino groups.
C6	Ar-CH	117.0	Aromatic CH para to the amino group and meta to the isopropoxy group, strongly shielded.
C7	-CH(CH₃)₂	71.5	Methine carbon of the isopropoxy group, attached to oxygen.
C8	-CH(CH₃)₂	22.0	Methyl carbons of the isopropoxy group, appearing as a single signal due to free rotation.
C9	Ar-CH₃	20.5	Carbon of the aromatic methyl group.

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.

Standard Experimental Protocol for 13C NMR Acquisition

This section outlines a standard operating procedure for the acquisition of a proton-decoupled 13C NMR spectrum for a sample like **2-isopropoxy-5-methylaniline**.

2.1 Sample Preparation



- Sample Weighing: Accurately weigh approximately 15-25 mg of 2-isopropoxy-5-methylaniline.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.[2][3][4] Dimethyl sulfoxide-d₀ (DMSO-d₀) can also be used.[2]
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Homogenization: Gently vortex the tube to ensure the solution is homogeneous.
- 2.2 NMR Spectrometer Setup and Calibration
- Instrumentation: Utilize a modern NMR spectrometer, for example, a Bruker Avance operating at a 13C frequency of 101 MHz or 125 MHz.[3][4][5]
- Insertion and Locking: Insert the sample into the magnet. Lock the field frequency to the deuterium signal of the solvent.
- Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal-to-noise.[6]
- Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and achieve a narrow, symmetrical solvent peak.
- 2.3 Data Acquisition Parameters
- Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., Bruker's 'zgpg30').
- Spectral Width: Set a spectral width appropriate for carbon signals, typically 0 to 220 ppm.[7]
- Pulse Angle: Use a 30° flip angle to allow for a shorter relaxation delay.
- Acquisition Time (d1): Set a relaxation delay of 1-2 seconds.



- Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 15-25 mg sample, this may range from 1024 to 4096 scans.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

2.4 Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
- Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]
- Peak Picking: Identify and label the peaks, recording their chemical shift values in ppm.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical connection between each carbon atom in the **2-isopropoxy-5-methylaniline** molecule and its corresponding predicted peak in the 13C NMR spectrum.

Caption: Correlation map of molecular structure to predicted 13C NMR chemical shifts.

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